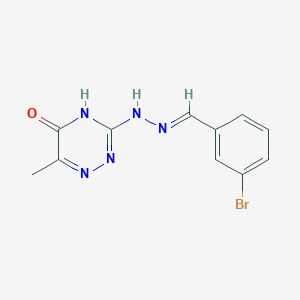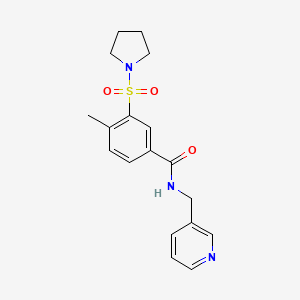![molecular formula C21H27N3O2 B6119318 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6119318.png)
2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide, also known as MP-10, is a synthetic compound that belongs to the class of opioids. It was first synthesized in 1970 by a group of researchers led by Paul Janssen at Janssen Pharmaceutica. MP-10 has been extensively studied for its potential as a pain reliever and as a treatment for addiction.
Mécanisme D'action
2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide acts on the opioid receptors in the brain and spinal cord. It has a high affinity for the mu-opioid receptor, which is the primary target for pain relief. 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide also has some affinity for the delta-opioid receptor and the kappa-opioid receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide are similar to those of other opioids. It produces analgesia, sedation, and euphoria. 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide also has some side effects, including respiratory depression, constipation, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. One limitation of using 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide is its potential for abuse and addiction. Careful monitoring and control of the compound are necessary to prevent misuse.
Orientations Futures
There are several potential future directions for research on 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide. One area of interest is the development of new analogs with improved selectivity and reduced side effects. Another area of interest is the use of 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide in combination with other drugs for the treatment of pain and addiction. Finally, there is a need for further research on the long-term effects of 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide on the brain and body.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide involves several steps. The first step is the synthesis of 4-methoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(4-pyridinylmethyl)-3-piperidinamine to yield the desired product, 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide has been studied extensively for its potential as a pain reliever. It has been shown to be effective in reducing pain in animal models of acute and chronic pain. 2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide has also been studied for its potential as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-6-4-17(5-7-20)13-21(25)23-14-19-3-2-12-24(16-19)15-18-8-10-22-11-9-18/h4-11,19H,2-3,12-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKAHYYAWUDIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6119241.png)
![2-(3-{4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B6119249.png)

![2-[(2,3-dichlorophenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6119265.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine](/img/structure/B6119275.png)

![N,N-dimethyl-1-({1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidin-4-yl}carbonyl)-3-pyrrolidinamine](/img/structure/B6119290.png)
![1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6119297.png)

![ethyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6119331.png)

![9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6119347.png)
![1-[2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6119351.png)